6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative notable for its bromine and trifluoromethyl substituents. Quinazolines are a class of heterocyclic compounds recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound, with the molecular formula and a molecular weight of approximately 292.06 g/mol, is utilized in various scientific applications, particularly in the pharmaceutical industry .
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be synthesized from bromoanthranilic acid and other reagents through various chemical pathways. It falls under the classification of quinazolines, which are further categorized as heterocyclic aromatic compounds. These compounds are characterized by their nitrogen-containing rings and exhibit a wide range of biological properties, including antibacterial and anticancer activities .
The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several key steps:
The synthetic routes may include:
The molecular structure of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine consists of a quinazoline core with a bromine atom at the 6-position and a trifluoromethyl group at the 2-position.
Key structural data includes:
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine participates in several types of chemical reactions:
Common reagents for these reactions include:
The physical properties of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine include:
Chemically, this compound exhibits characteristics typical of halogenated heterocycles, such as:
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific applications:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance evolving significantly since Griess's first synthesis of a quinazoline derivative in 1869 [7]. Early research focused on natural quinazoline alkaloids like vasicine, but the mid-20th century witnessed systematic exploration of synthetic derivatives for pharmacological applications. The clinical approval of EGFR inhibitors such as gefitinib (2003) and erlotinib (2004) marked a watershed moment, validating quinazoline as a core scaffold in targeted cancer therapy [8]. This spurred intensive structure-activity relationship (SAR) studies, leading to diverse derivatives optimized for specific molecular targets. Beyond kinase inhibition, quinazolines demonstrated utility as tubulin polymerization modulators, histone deacetylase (HDAC) inhibitors, and dual-targeting agents, exemplified by dual PI3K/HDAC inhibitors like CUDC-907 (fimepinostat) [3] [6]. The structural versatility of the quinazoline core—allowing substitutions at positions 2, 4, 6, and 7—facilitated the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds with enhanced selectivity and potency against resistant cancer phenotypes [5] [8].
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Compound/Derivative Class | Primary Target/Mechanism | Therapeutic Application | Development Stage |
---|---|---|---|
Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) | FDA Approved (2003) |
CUDC-907 (Fimepinostat) | Dual PI3K/HDAC Inhibitor | Diffuse Large B-Cell Lymphoma (DLBCL) | Phase II Clinical Trials |
N-Aryl-2-trifluoromethylquinazoline-4-amines | Tubulin Polymerization Inhibitor (Colchicine Site) | Leukemia | Preclinical Research |
Quinazolin-4(3H)-one Hydroxamates | Dual PI3Kγ,δ/HDAC6 Inhibitors | Acute Myeloid Leukemia (AML) | Lead Optimization |
Strategic incorporation of halogen atoms (bromine, chlorine) and trifluoromethyl (–CF₃) groups has become a cornerstone in optimizing quinazoline-based drug candidates. Bromine, particularly at the 6-position of the benzo-fused ring, significantly enhances target binding through:
The trifluoromethyl group at the 2-position exerts profound effects:
Synergistically, the 6-bromo and 2-trifluoromethyl motifs create a "halogen synergy," amplifying both binding affinity and pharmacokinetic resilience. This is evidenced by superior IC₅₀ values of 6-bromo-2-CF₃-quinazolin-4-amines against leukemia cell lines compared to non-halogenated analogs [1].
Table 2: Impact of Bromine and Trifluoromethyl Substituents on Quinazoline Properties
Substituent Position | Key Physicochemical/Biological Effects | Consequence for Drug Design |
---|---|---|
6-Bromo | - Enhanced hydrophobic interactions - Reduced metabolic oxidation - Improved target binding affinity | Higher potency; Extended plasma half-life |
2-Trifluoromethyl | - Increased lipophilicity (Log P) - Electron-withdrawing modulation of ring electronics - Steric blockade of metabolic sites | Better membrane penetration; Tunable electronic properties; Metabolic stability |
6-Br + 2-CF₃ Combination | - Synergistic affinity for hydrophobic pockets - Optimal balance of steric/electronic effects | Superior anticancer activity and selectivity profiles |
The targeted synthesis and biological evaluation of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS# 929379-35-1; Molecular Formula: C₉H₅BrF₃N₃; MW: 292.06 g/mol) emerged from structure-activity relationship (SAR) optimization of quinazoline-based tubulin inhibitors [1] [2]. Initial design rationale focused on merging the bioactive 4-aminoquinazoline pharmacophore with strategically chosen bromine (position 6) and trifluoromethyl (position 2) substituents. Synthesis typically involved:
Initial in vitro characterization revealed its significance as a versatile chemical intermediate and a potent biological effector [2]:
Table 3: Initial Characterization Data of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Property | Data | Significance |
---|---|---|
CAS Registry Number | 929379-35-1 | Unique chemical identifier |
Molecular Formula | C₉H₅BrF₃N₃ | Confirms elemental composition |
Molecular Weight | 292.06 g/mol | Critical for stoichiometric calculations |
Core Pharmacophore | 4-Aminoquinazoline | Essential for target binding (e.g., kinases, tubulin) |
Key Spectral Markers (¹H NMR) | δ ~7.8-8.5 (m, Ar-H), ~6.5 (br s, NH₂) | Verifies aromatic core and amine protons |
Primary Biological Role | Precursor to tubulin polymerization inhibitors | Basis for anticancer lead optimization |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7